N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate.
Coupling Reaction: This intermediate is then reacted with 3-(furan-3-yl)-3-hydroxypropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield furan-3-carboxylic acid derivatives.
Reduction: Can produce amine derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.
Industry: Possible applications in the synthesis of advanced polymers or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is unique due to the presence of both a furan ring and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-7-10(1-2-12(11)17)19-15(22)14(21)18-5-3-13(20)9-4-6-23-8-9/h1-2,4,6-8,13,20H,3,5H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAFRTLLVJEYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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